1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea
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Overview
Description
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a fluorophenyl urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea typically involves multiple steps. One common approach is to start with the benzo[b]thiophene core, which can be synthesized via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles . The hydroxypropyl group can be introduced through a reaction with an appropriate epoxide under basic conditions. Finally, the fluorophenyl urea group can be attached using a urea derivative in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the benzo[b]thiophene ring.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzo[b]thiophene derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of organic semiconducting materials.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with active site residues. The fluorophenyl urea group can enhance binding affinity through hydrophobic interactions and potential hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-methanol: A simpler derivative with a hydroxymethyl group instead of the hydroxypropyl and fluorophenyl urea groups.
Benzo[b]naphtho[1,2-d]thiophene sulfoxides: Compounds with similar thiophene-based structures but different functional groups.
Uniqueness
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea is unique due to its combination of a benzo[b]thiophene core, a hydroxypropyl group, and a fluorophenyl urea group. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler or structurally different analogs.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-18(23,16-10-12-6-2-5-9-15(12)24-16)11-20-17(22)21-14-8-4-3-7-13(14)19/h2-10,23H,11H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUVDJPPPIPWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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